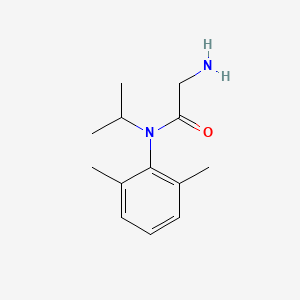

2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide

Description

Properties

IUPAC Name |

2-amino-N-(2,6-dimethylphenyl)-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-9(2)15(12(16)8-14)13-10(3)6-5-7-11(13)4/h5-7,9H,8,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTROKJGKHGPNON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C(C)C)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,6-dimethylaniline and isopropylamine.

Acylation Reaction: The 2,6-dimethylaniline undergoes an acylation reaction with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide.

Amination Reaction: The 2-chloro-N-(2,6-dimethylphenyl)acetamide is then reacted with isopropylamine to yield 2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide.

Industrial Production Methods

In industrial settings, the production of 2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The reaction conditions often include:

Temperature: The reactions are conducted at moderate temperatures (50-70°C) to optimize the reaction rate and minimize side reactions.

Catalysts: Catalysts such as Lewis acids may be used to enhance the reaction efficiency.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

Oxidation Products: N-oxide derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide serves as a versatile building block for creating more complex molecules. Its derivatives can be synthesized through various reactions such as oxidation, reduction, and substitution.

Table 1: Chemical Reactions Involving 2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide

| Reaction Type | Example Product | Application |

|---|---|---|

| Oxidation | N-oxide derivatives | Potential pharmaceutical intermediates |

| Reduction | Amine derivatives | Synthesis of bioactive compounds |

| Substitution | Substituted acetamide derivatives | Development of agrochemicals |

Biology

Research has indicated that this compound exhibits potential biological activities, particularly antimicrobial and anti-inflammatory properties. Studies have focused on its interaction with specific molecular targets that could modulate biological pathways involved in inflammation and microbial growth .

Case Study: Antimicrobial Activity

In a recent study, the compound was tested against various bacterial strains. Results showed significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents.

Medicine

The compound is being explored as a pharmaceutical intermediate in drug development. Its structural features allow it to interact with enzymes and receptors involved in critical biological processes. Ongoing research aims to elucidate its mechanism of action and therapeutic potential .

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Anti-inflammatory drugs | Modulation of inflammatory pathways |

| Antimicrobial agents | Development of new antibiotics |

| Drug intermediates | Synthesis of complex pharmaceuticals |

Mechanism of Action

The mechanism of action of 2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

Pathways: It can modulate signaling pathways related to inflammation, microbial growth, or other cellular functions.

Comparison with Similar Compounds

2-Amino-N-(2,6-Dimethylphenyl)acetamide (CAS: 18865-38-8)

2-(Diethylamino)-N-(2,6-Dimethylphenyl)acetamide (CAS: 137-58-6)

2-(Hexahydroazepine)-N-(2,6-Dimethylphenyl)acetamide

- Structure : Hexahydroazepine (7-membered ring) replaces the isopropyl group.

- Properties : Increased conformational flexibility due to the azepine ring. Demonstrates local anesthetic and antiarrhythmic activity, suggesting the importance of bulky substituents in modulating biological effects .

Halogenated Analogs

2-Chloro-N-(2,6-Dimethylphenyl)-N-(tetrahydro-2-oxo-3-furanyl)acetamide

- Structure : Chloro and tetrahydrofuran substituents.

- Molecular Formula: C₁₄H₁₆ClNO₃ (MW: 281.76 g/mol).

- Properties : Moderate oral toxicity (rat LD₅₀ = 2600 mg/kg). The chloro group enhances lipophilicity, while the tetrahydrofuran ring introduces polarity, balancing solubility and membrane permeability .

- Applications : Agricultural fungicide (e.g., Ofurace) .

Aromatic and Bulky Substituents

N-(2,6-Dimethylphenyl)-2,2-Diphenylacetamide

- Structure : Diphenyl groups at the α-carbon.

- Crystal Structure : Dihedral angle of 82.59° between phenyl rings; intermolecular N–H⋯O hydrogen bonds stabilize the lattice. The bulky diphenyl groups reduce solubility but enhance thermal stability (M.P.: 469–471 K) .

- Applications : Ligand in coordination chemistry due to strong π-π interactions .

N-(2,6-Dimethylphenyl)-2-(2-Hydroxyphenyl)-2-oxoacetamide

- Structure : Hydroxyphenyl and oxo groups.

- Properties: Potential for keto-enol tautomerism and hydrogen bonding, increasing reactivity in acidic/basic environments. The hydroxyl group may confer antioxidant properties .

Hydrochloride Salts

2-Amino-N-(2,6-Dimethylphenyl)acetamide Monohydrochloride (CAS: 35891-83-9)

- Molecular Formula : C₁₀H₁₅ClN₂O (MW: 214.69 g/mol).

- Properties : Enhanced water solubility compared to the free base. Widely used as a versatile reagent in chemical synthesis .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | pKa | Applications | Toxicity (LD₅₀) |

|---|---|---|---|---|---|---|

| Target Compound | C₁₃H₂₀N₂O | 220.31 (calculated) | Amino, isopropyl | N/A | Under investigation | N/A |

| 2-Amino-N-(2,6-dimethylphenyl)acetamide | C₁₀H₁₄N₂O | 178.23 | Amino | N/A | Organic synthesis | N/A |

| 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide | C₁₄H₂₂N₂O | 234.34 | Diethylamino | 7.93 | Forensic analysis | N/A |

| 2-Chloro-N-(2,6-dimethylphenyl)-N-(tetrahydrofuran)acetamide | C₁₄H₁₆ClNO₃ | 281.76 | Chloro, tetrahydrofuran | N/A | Agriculture (fungicide) | 2600 mg/kg (oral rat) |

| N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide | C₂₂H₂₁NO | 315.41 | Diphenyl | N/A | Coordination chemistry | N/A |

Key Findings and Implications

Substituent Effects: Electron-donating groups (e.g., diethylamino) increase lipophilicity and basicity, influencing pharmacokinetics . Bulky groups (e.g., diphenyl, hexahydroazepine) enhance thermal stability and modulate biological activity . Halogenation (e.g., chloro) improves agrochemical efficacy but may elevate toxicity .

Pharmaceutical Potential: The target compound’s amino-isopropyl group may offer a balance between solubility (via amino) and bioavailability (via isopropyl), making it a candidate for CNS-targeted drugs .

Safety Considerations :

- Chlorinated analogs highlight the need for rigorous toxicity profiling, as even moderately toxic compounds (LD₅₀ > 2000 mg/kg) require careful handling .

Biological Activity

2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article synthesizes diverse research findings regarding its biological properties, including its pharmacodynamics, structure-activity relationships (SAR), and potential therapeutic applications.

Antibacterial Activity

The antibacterial properties of related compounds have been explored extensively. For example, compounds with similar amide structures have shown significant activity against both Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups on the phenyl ring has been linked to enhanced antibacterial effectiveness, which may also apply to 2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide.

Structure-Activity Relationships (SAR)

The biological activity of 2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide can be influenced by various structural modifications:

- Amine Substitution : The presence of secondary amines has been shown to increase stability and enhance biological activity through π → π* interactions .

- Phenyl Ring Modifications : Substituents on the phenyl ring can significantly affect potency and selectivity. Electron-withdrawing groups tend to enhance activity against microbial targets .

- Alkyl Chain Variations : The propan-2-yl group contributes to the lipophilicity of the compound, potentially affecting its pharmacokinetic properties.

Case Study 1: Anticonvulsant Screening

A study assessing a series of aminoacetamides for anticonvulsant activity found that modifications leading to increased lipophilicity correlated with improved efficacy in seizure models. Although specific data for 2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide were not available, the trends observed suggest that further investigation could yield promising results.

Case Study 2: Antibacterial Efficacy

In a comparative study of various acetamides against bacterial strains, compounds structurally similar to 2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide exhibited significant antibacterial effects. The study highlighted the importance of substituent choice on the phenyl ring for maximizing antimicrobial activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide, and what key reagents are involved?

- Methodological Answer : A common approach for synthesizing N-substituted acetamides involves carbodiimide-mediated coupling. For example, in analogous compounds like N-(2,6-dimethylphenyl)-2,2-diphenylacetamide, diphenylacetic acid and 2,6-dimethylaniline were reacted using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride in dichloromethane with triethylamine as a base . This method ensures efficient amide bond formation under mild conditions (~273 K). Post-reaction extraction and crystallization (e.g., methylene chloride/acetone mixtures) yield pure crystals suitable for structural analysis.

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer : X-ray crystallography is critical for resolving steric effects from the 2,6-dimethylphenyl group. For structurally similar acetamides, hydrogen bonding (N–H···O) and C–H···π interactions were identified via crystallography, revealing molecular packing patterns . Additionally, NMR (¹H/¹³C) and IR spectroscopy validate functional groups (amide C=O stretch at ~1650–1680 cm⁻¹) and confirm substitution patterns. Mass spectrometry (ESI-TOF) provides molecular weight confirmation.

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis and reactivity of this compound?

- Methodological Answer : Computational reaction path searches (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error experimentation. For instance, ICReDD integrates quantum calculations with experimental data to narrow optimal reaction conditions (e.g., solvent selection, temperature) . This approach accelerates the identification of viable pathways for introducing the amino and isopropyl groups while minimizing steric clashes.

Q. What is the impact of steric hindrance from the 2,6-dimethylphenyl group on molecular interactions in crystal structures?

- Methodological Answer : The 2,6-dimethylphenyl group creates significant steric bulk, influencing dihedral angles between aromatic rings. In N-(2,6-dimethylphenyl)-2,2-diphenylacetamide, the dihedral angle between the two phenyl rings was 82.59°, while the dimethylphenyl ring formed angles of 52.86° and 49.65° with adjacent groups . This steric distortion affects hydrogen-bonding networks (e.g., N1–H1N1···O1 chains along the c-axis) and may modulate solubility or co-crystallization behavior.

Q. How can researchers resolve contradictions in reported biological activities of structurally similar acetamides?

- Methodological Answer : Discrepancies often arise from variations in experimental design. For example, biological assays on N-substituted acetamides should standardize:

- Target specificity : Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Cellular models : Use isogenic cell lines to control for genetic background effects.

- Structural analogs : Assess substituent effects (e.g., 2,6-dimethyl vs. 2,4-dimethylphenyl) on activity . Meta-analyses of published data, coupled with molecular docking studies, can identify critical pharmacophores.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.